2-(1,5,9-Triazacyclododecan-1-yl)acetic acid
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Overview
Description
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid is a compound that belongs to the class of triazacyclododecanes These compounds are known for their unique cyclic structure containing nitrogen atoms, which makes them interesting for various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5,9-Triazacyclododecan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azidoacetamides with β-ketoesters and acetylacetone, leading to the formation of triazole rings . This reaction is usually carried out under metal-free conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes the preparation of intermediate compounds, followed by cyclization and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1,5,9-Triazacyclododecan-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzymes.
Industry: The compound’s unique properties make it valuable in developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,5,9-Triazacyclododecan-1-yl)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s cyclic structure and nitrogen atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,5,9-Triazacyclododecane: This compound shares the cyclic structure but lacks the acetic acid moiety.
1,4,7-Triazacyclononane: A smaller ring structure with similar nitrogen atoms.
Cyclen (1,4,7,10-Tetraazacyclododecane): A related compound with four nitrogen atoms in the ring.
Uniqueness
This functional group allows for further derivatization and increases the compound’s versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C11H23N3O2 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(1,5,9-triazacyclododec-1-yl)acetic acid |
InChI |
InChI=1S/C11H23N3O2/c15-11(16)10-14-8-2-6-12-4-1-5-13-7-3-9-14/h12-13H,1-10H2,(H,15,16) |
InChI Key |
WGROWHCEISBIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCN(CCCNC1)CC(=O)O |
Origin of Product |
United States |
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